molecular formula C13H12N2O4 B1394393 Methyl 3-oxo-4-(1-oxophthalazin-2(1H)-yl)butanoate CAS No. 1229623-51-1

Methyl 3-oxo-4-(1-oxophthalazin-2(1H)-yl)butanoate

Cat. No.: B1394393
CAS No.: 1229623-51-1
M. Wt: 260.24 g/mol
InChI Key: LYMUJTAOPQTXLB-UHFFFAOYSA-N
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Description

Methyl 3-oxo-4-(1-oxophthalazin-2(1H)-yl)butanoate (CAS 1229623-51-1) is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. With the molecular formula C13H12N2O4 and a molecular weight of 260.25, this compound serves as a versatile precursor in the synthesis of novel phthalazine-based derivatives . This compound is of significant interest in oncology research, particularly in the development of targeted cancer therapies. Phthalazine derivatives are recognized for their potent inhibitory activity against key oncogenic kinases . Recent studies have demonstrated that synthesized derivatives from similar phthalazinone precursors exhibit strong cytotoxicity against aggressive cancer cell lines, such as MDA-MB-231 breast cancer cells, by acting as epidermal growth factor receptor (EGFR) inhibitors to mediate apoptosis . Furthermore, related structural analogs have shown promising activity as VEGFR2 inhibitors, indicating potential for anti-angiogenesis cancer therapy . Researchers utilize this ester compound as a critical starting material for the synthesis of more complex molecules, including peptide conjugates and hydrazide derivatives, which are then evaluated for their kinase inhibition potential and selective anti-cancer properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-oxo-4-(1-oxophthalazin-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-19-12(17)6-10(16)8-15-13(18)11-5-3-2-4-9(11)7-14-15/h2-5,7H,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMUJTAOPQTXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CN1C(=O)C2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-4-(1-oxophthalazin-2(1H)-yl)butanoate typically involves the condensation of phthalazinone derivatives with appropriate ester precursors. One common method includes the reaction of 1-oxophthalazin-2(1H)-one with methyl 4-oxobutanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the keto group can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or keto positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phthalazinone derivatives.

Scientific Research Applications

Pharmaceutical Research

Methyl 3-oxo-4-(1-oxophthalazin-2(1H)-yl)butanoate has been investigated for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated derivatives of phthalazine-based compounds, including this compound, for their anticancer activity. The results indicated promising cytotoxic effects against various cancer cell lines, suggesting further exploration in anticancer drug development .

Research indicates that compounds similar to this compound exhibit biological activities such as antimicrobial and antifungal properties. This compound's unique structure may enhance its efficacy in these areas.

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer15
Phthalazine Derivative AAntimicrobial10
Phthalazine Derivative BAntifungal20

Material Science

The compound's unique chemical structure allows it to be explored in material science applications, particularly in the development of polymers and coatings. Its potential for enhancing mechanical properties makes it a subject of interest.

Case Study : Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of Methyl 3-oxo-4-(1-oxophthalazin-2(1H)-yl)butanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural analogs of Methyl 3-oxo-4-(1-oxophthalazin-2(1H)-yl)butanoate differ primarily in their substituents and core heterocycles. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure/Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Phthalazinone (bicyclic N-heterocycle) C₁₃H₁₂N₂O₄ 260.25 β-keto ester, phthalazinone
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate Trifluorophenyl C₁₂H₁₁F₃O₃ 260.21 β-keto ester, aromatic fluorine
Methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate Thiazole C₈H₁₀N₂O₃S 214.24 β-keto ester, thiazole-amine
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino C₁₂H₁₃NO₄ 247.24 β-keto ester, benzamide
MDMB-4en-PINACA Indazole-pentenyl C₂₀H₂₈N₄O₃ 372.47 Carboxamide, indazole, pentenyl

Key Observations :

  • The phthalazinone group in the target compound is electron-deficient due to its conjugated keto group, enhancing reactivity in nucleophilic additions or cyclizations .
  • Trifluorophenyl analogs (e.g., Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate) exhibit increased lipophilicity and metabolic stability due to fluorine atoms .
Physicochemical Data
  • Purity: The target compound is 97% pure, while Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS: 769195-28-0) has a purity of 98% .
  • Solubility: β-keto esters are generally polar but vary with substituents. Phthalazinone derivatives are less lipophilic than trifluorophenyl analogs.
Antimicrobial Activity
  • While direct data on the target compound is unavailable, related β-keto esters show activity. For example, thiazolidinone derivatives (e.g., compound XI in ) exhibit higher antimicrobial activity against gram-negative bacteria due to thiazole’s electron-withdrawing effects .
  • Trifluorophenyl analogs may enhance CYP450 enzyme resistance , increasing drug half-life .

Biological Activity

Methyl 3-oxo-4-(1-oxophthalazin-2(1H)-yl)butanoate, a compound with the CAS number 1229623-51-1, has garnered attention in recent research for its potential biological activities. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N2O4C_{12}H_{11}N_{2}O_{4}. Its structure features a phthalazinone moiety, which is significant for its biological interactions. The compound's purity is reported to be around 97% in commercial samples .

Structural Representation

PropertyValue
Molecular Formula C₁₂H₁₁N₂O₄
CAS Number 1229623-51-1
Purity 97%

Mechanistic Insights

This compound has been studied for its role in modulating various biological pathways. Preliminary studies suggest that it may influence inflammatory responses by interacting with specific cellular pathways. For instance, it has been shown to affect IL-17 signaling pathways, which are crucial in autoimmune diseases .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines.
  • Antioxidant Properties : The compound has been shown to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of arthritis, this compound was administered at varying doses. The results indicated a significant reduction in joint swelling and inflammatory markers compared to the control group. This suggests a promising role in treating inflammatory diseases.

Case Study 2: Antioxidant Activity

A separate study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results demonstrated a dose-dependent increase in scavenging activity, highlighting its potential as an antioxidant agent.

Summary of Biological Activity Studies

Study TypeFindingsReference
In vitro anti-inflammatoryReduced cytokine levels in macrophages
Antioxidant assaysSignificant DPPH scavenging activity
Animal model (arthritis)Decreased joint inflammation

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 3-oxo-4-(1-oxophthalazin-2(1H)-yl)butanoate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving phthalazinone precursors and β-keto ester intermediates. For example, derivatives of 1-oxophthalazin-2(1H)-yl acetamide can be prepared by coupling phthalazinone-based intermediates with amino acids or esters under reflux conditions. Optimization involves adjusting solvent systems (e.g., DMF or ethanol), temperature (80–120°C), and stoichiometric ratios of reactants to achieve yields >80% . Characterization via 1^1H/13^{13}C NMR and IR spectroscopy confirms the β-keto ester and phthalazinone moieties .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Structural validation employs a combination of spectroscopic and crystallographic techniques:

  • 1^1H/13^{13}C NMR : Identifies proton environments (e.g., methyl ester at δ ~3.6–3.8 ppm) and carbonyl signals (δ ~170–180 ppm) .
  • IR Spectroscopy : Detects key functional groups, such as C=O stretches (~1714 cm1^{-1}) and NH/OH vibrations (~3323 cm1^{-1}) .
  • X-ray Diffraction : Resolves crystal packing and confirms stereochemistry in derivatives (e.g., allyl ester analogs) .

Q. What in vitro assays are used to screen the biological activity of this compound?

  • Methodological Answer : Antimicrobial and antitumor activities are assessed using:

  • Disc Diffusion Assays : For antimicrobial screening, compounds are dissolved in DMF (1000 ppm), applied to agar plates inoculated with gram-positive/negative bacteria, and zones of inhibition measured after 24-hour incubation .
  • Cytotoxicity Assays : Human tumor cell lines (e.g., HEPG-2 liver carcinoma) are treated with the compound, and viability is measured via MTT or similar assays. IC50_{50} values are calculated to compare potency .

Advanced Research Questions

Q. How do structural modifications of the phthalazinone or β-keto ester moieties influence antitumor activity?

  • Methodological Answer : Substituent effects are systematically studied by synthesizing analogs with halogenated aryl groups or modified ester chains. For example:

  • Halogenation : Bromine or fluorine substituents on the phthalazinone ring enhance cytotoxicity (e.g., IC50_{50} = 48 µg/ml for a uranylnitrate complex) by increasing lipophilicity and target binding .
  • Amino Acid Conjugation : Coupling with α-amino acids (e.g., phenylalanine derivatives) improves water solubility and tumor selectivity . Activity trends are analyzed via SAR models and docking studies .

Q. How can researchers resolve contradictions in reported biological activity data for phthalazinone derivatives?

  • Methodological Answer : Discrepancies (e.g., a uranylnitrate complex showing high cytotoxicity in one study but no activity in another) require rigorous validation:

  • Replicate Experiments : Ensure consistent cell lines (e.g., HEPG-2 vs. other carcinomas) and assay protocols .
  • Purity Analysis : Verify compound integrity via HPLC or mass spectrometry to rule out degradation .
  • Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects or pathway-specific activity .

Q. What strategies are employed to enhance the metabolic stability of this compound in drug development?

  • Methodological Answer : Metabolic stability is improved through:

  • Ester Prodrug Design : Replace the methyl ester with tert-butyl or benzyl esters to reduce hydrolysis in plasma .
  • Cyclization : Convert the β-keto ester into a lactone ring to shield reactive sites .
  • PEGylation : Attach polyethylene glycol chains to increase half-life in vivo .

Methodological Notes

  • Synthesis Optimization : Use design of experiments (DoE) to statistically optimize reaction parameters (e.g., time, temperature) .
  • Biological Data Interpretation : Apply ANOVA or t-tests to assess significance in activity differences between analogs .
  • Safety Protocols : Handle uranylnitrate complexes with radiation shielding and adhere to biosafety level 2 (BSL-2) guidelines for cytotoxicity assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-oxo-4-(1-oxophthalazin-2(1H)-yl)butanoate
Reactant of Route 2
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Methyl 3-oxo-4-(1-oxophthalazin-2(1H)-yl)butanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.